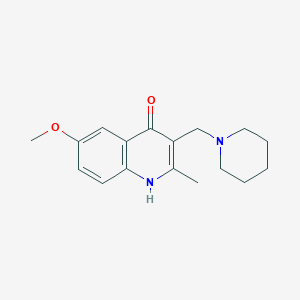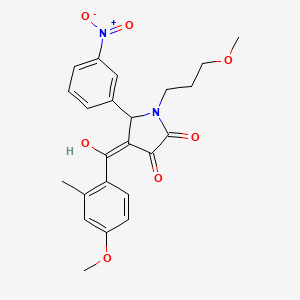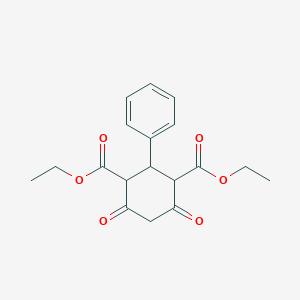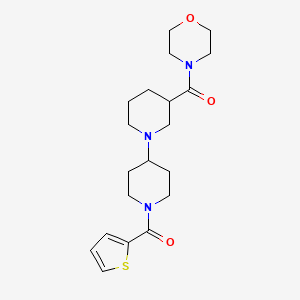![molecular formula C21H21N3O2 B5415893 N-[3-(4-methoxyphenyl)propyl]-2,3'-bipyridine-5-carboxamide](/img/structure/B5415893.png)
N-[3-(4-methoxyphenyl)propyl]-2,3'-bipyridine-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(4-methoxyphenyl)propyl]-2,3'-bipyridine-5-carboxamide, also known as MPP+, is a toxic compound that is widely used in scientific research to study the biochemical and physiological effects of neurotoxins on the central nervous system. MPP+ is a synthetic compound that was first synthesized in the 1970s and has since been used extensively in laboratory experiments.
Mécanisme D'action
N-[3-(4-methoxyphenyl)propyl]-2,3'-bipyridine-5-carboxamide+ is taken up by dopaminergic neurons in the brain through the dopamine transporter. Once inside the neuron, this compound+ is converted to its toxic metabolite, this compound+H. This metabolite interferes with the function of the mitochondrial electron transport chain, leading to the production of reactive oxygen species and the eventual death of the neuron.
Biochemical and Physiological Effects:
This compound+ causes selective degeneration of dopaminergic neurons in the substantia nigra, leading to the characteristic motor symptoms of Parkinson's disease. It also causes oxidative stress and inflammation in the brain, leading to further neuronal damage.
Avantages Et Limitations Des Expériences En Laboratoire
N-[3-(4-methoxyphenyl)propyl]-2,3'-bipyridine-5-carboxamide+ is a useful tool for studying the mechanisms of neurodegeneration and for developing new treatments for neurodegenerative diseases. However, its toxicity limits its use in animal experiments and requires careful handling and disposal.
Orientations Futures
Future research on N-[3-(4-methoxyphenyl)propyl]-2,3'-bipyridine-5-carboxamide+ should focus on developing new treatments for Parkinson's disease and other neurodegenerative diseases. This could involve the development of new drugs that target the mitochondrial dysfunction caused by this compound+ or the development of new gene therapies that can protect dopaminergic neurons from this compound+ toxicity. Additionally, future research could focus on the development of new animal models that more closely mimic the human disease, allowing for more accurate testing of potential treatments.
Méthodes De Synthèse
N-[3-(4-methoxyphenyl)propyl]-2,3'-bipyridine-5-carboxamide+ is synthesized by the reaction of 1-methyl-4-phenylpyridinium (this compound+) with 4-methoxyphenylpropylamine. The reaction is carried out in the presence of a palladium catalyst and a reducing agent, such as sodium borohydride.
Applications De Recherche Scientifique
N-[3-(4-methoxyphenyl)propyl]-2,3'-bipyridine-5-carboxamide+ is widely used in scientific research to study the effects of neurotoxins on the central nervous system. It has been shown to cause Parkinson's disease-like symptoms in animals and is therefore used as a model for studying the disease. This compound+ is also used to study the mechanisms of action of other neurotoxins and to develop new treatments for neurodegenerative diseases.
Propriétés
IUPAC Name |
N-[3-(4-methoxyphenyl)propyl]-6-pyridin-3-ylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c1-26-19-9-6-16(7-10-19)4-2-13-23-21(25)18-8-11-20(24-15-18)17-5-3-12-22-14-17/h3,5-12,14-15H,2,4,13H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVSGDJBOKBBREE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCCNC(=O)C2=CN=C(C=C2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-isopropyl-3-methyl-2-[(2-phenyl-5-pyrimidinyl)methylene]cyclohexanone](/img/structure/B5415830.png)



![N-[3-(butyrylamino)phenyl]-2-pyridinecarboxamide](/img/structure/B5415858.png)
![N-[1-(1-{[1-(aminocarbonyl)cyclopropyl]carbonyl}piperidin-4-yl)-1H-pyrazol-5-yl]-2-methylbenzamide](/img/structure/B5415859.png)
![2-{3-[2-cyano-2-(4-fluorophenyl)vinyl]-1H-indol-1-yl}acetamide](/img/structure/B5415869.png)


![N-(4,5-dimethyl-3-{[(3-pyridinylmethyl)amino]carbonyl}-2-thienyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5415902.png)
![N-{[1-(2,1,3-benzoxadiazol-5-ylmethyl)pyrrolidin-3-yl]methyl}-N'-cyclopentylurea](/img/structure/B5415907.png)
![N-[(5-cyclopropyl-3-isoxazolyl)methyl]-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5415908.png)
![4-(4-phenylazepan-1-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B5415915.png)